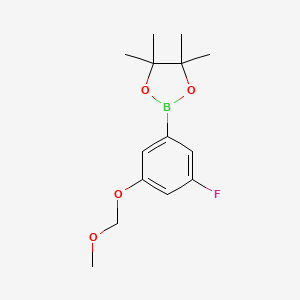

2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with fluoro and methoxymethoxy groups.

Properties

Molecular Formula |

C14H20BFO4 |

|---|---|

Molecular Weight |

282.12 g/mol |

IUPAC Name |

2-[3-fluoro-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-11(16)8-12(7-10)18-9-17-5/h6-8H,9H2,1-5H3 |

InChI Key |

AYYHNXZMVHWUHX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-5-methoxyphenylboronic acid.

Formation of Dioxaborolane Ring: The boronic acid is then reacted with pinacol in the presence of a suitable catalyst to form the dioxaborolane ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reaction.

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of new pharmaceuticals due to its ability to form stable carbon-carbon bonds.

Material Science: Utilized in the creation of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.

Transmetalation: The organoboron compound transfers its organic group to the palladium center.

Reductive Elimination: The final step involves the formation of the carbon-carbon bond and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

- 3-Fluoro-5-methoxyphenylboronic acid

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.

Biological Activity

2-(3-Fluoro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H20BFO4

- Molecular Weight : 282.12 g/mol

- CAS Number : 2246824-97-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron atom in its structure allows it to form reversible covalent bonds with nucleophiles such as amino acids and nucleotides. This characteristic is particularly significant in drug design and development.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting tumor cell proliferation. A study conducted on various cancer cell lines demonstrated that the compound effectively induced apoptosis (programmed cell death) in a dose-dependent manner.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 10.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12.3 | Inhibition of proliferation |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies revealed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers investigated the effects of the compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as caspase-3 activation.

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound against various pathogens. The results indicated that the compound inhibited bacterial growth effectively and could be developed into a potential therapeutic agent for treating infections caused by resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.